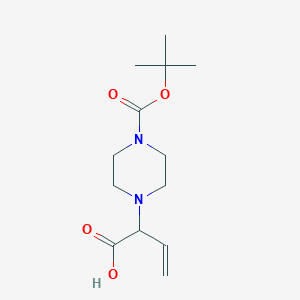

2-(4-Boc-piperazin-1-yl)-3-butenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJMXILXWUNTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584663 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-78-9 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-ethenyl-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] The target molecule, 2-(4-Boc-piperazin-1-yl)-3-butenoic acid, is a valuable building block for the synthesis of more complex bioactive molecules. The presence of the Boc-protected piperazine at the alpha-position of a butenoic acid creates a chiral center and offers multiple points for further functionalization. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, intended to be a valuable resource for researchers in drug discovery and development.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in two key steps:

-

Nucleophilic Substitution: The reaction of N-Boc-piperazine with a suitable 4-carbon electrophile, such as an ester of 2-bromo-3-butenoic acid.

-

Ester Hydrolysis: The subsequent conversion of the resulting ester to the final carboxylic acid.

This pathway is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of the individual transformations.

Figure 1: Proposed two-step synthesis of the target molecule.

Part 1: Synthesis of the Starting Materials

N-Boc-piperazine

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) is a commercially available reagent. However, for large-scale syntheses, it can be prepared from piperazine or diethanolamine. One common laboratory-scale method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. A more industrial-scale synthesis starts from diethanolamine, which undergoes chlorination, Boc protection, and subsequent ammonolysis to form the piperazine ring.[2][3]

Ethyl 2-bromo-3-butenoate

The key electrophile, ethyl 2-bromo-3-butenoate, can be synthesized from ethyl 3-butenoate. The α-bromination of the corresponding carboxylic acid can be achieved using the Hell-Volhard-Zelinsky reaction, followed by esterification.[4] Alternatively, direct bromination of the ester can be performed, though careful control of the reaction conditions is necessary to achieve the desired regioselectivity.[5]

Part 2: Detailed Synthesis of this compound

Step 1: Nucleophilic Substitution to form Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate

The core of this synthesis is the nucleophilic substitution reaction where the secondary amine of N-Boc-piperazine attacks the electrophilic carbon of ethyl 2-bromo-3-butenoate.[6][7]

Figure 2: Mechanism of the nucleophilic substitution reaction.

Experimental Protocol:

-

To a solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIEA) or potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add a solution of ethyl 2-bromo-3-butenoate (1.1 eq) in the same solvent to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid byproduct without competing with the N-Boc-piperazine as a nucleophile.

-

Temperature: Moderate heating is often required to overcome the activation energy of the reaction. However, excessive heat should be avoided to prevent potential side reactions, such as elimination.

Step 2: Ester Hydrolysis to yield this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup.[8]

Experimental Protocol:

-

Dissolve the ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.

Causality Behind Experimental Choices:

-

Base: A strong base like LiOH or NaOH is used to saponify the ester.

-

Solvent System: A mixture of a water-miscible organic solvent and water ensures the solubility of both the ester and the inorganic base.

-

Acidic Workup: Acidification is necessary to protonate the carboxylate salt and isolate the final carboxylic acid. The Boc protecting group is generally stable to these mild basic hydrolysis conditions but can be cleaved under strong acidic conditions, so careful pH control is important.[9]

Quantitative Data Summary

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 1.0 |

| Ethyl 2-bromo-3-butenoate | C₆H₉BrO₂ | 193.04 | 1.1 |

| Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate | C₁₅H₂₆N₂O₄ | 298.38 | - |

| This compound | C₁₃H₂₂N₂O₄ | 270.33 | Theoretical Yield: 145% (from N-Boc-piperazine) |

Conclusion

The proposed two-step synthesis provides a reliable and efficient pathway to this compound. This guide, by detailing the experimental protocols and the rationale behind the chosen conditions, aims to empower researchers to successfully synthesize this valuable building block for their drug discovery and development programs. The versatility of the piperazine and butenoic acid moieties offers numerous possibilities for the creation of novel and potent therapeutic agents.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemistryguru.com.sg [chemistryguru.com.sg]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

Physicochemical Characterization of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant contributor to late-stage attrition is the suboptimal physicochemical profile of drug candidates, which governs their absorption, distribution, metabolism, and excretion (ADME).[1][2] A molecule's journey from a promising hit to a viable drug is dictated by fundamental properties such as its ionization state (pKa), lipophilicity (logP/D), and solubility. Understanding these parameters is not merely an academic exercise; it is a critical, predictive science that informs formulation development, guides structural optimization, and ultimately de-risks the entire development pipeline.[3][4][5]

This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid (CAS No: 870703-78-9), a molecule featuring structural motifs common in medicinal chemistry.[6][7][8][9] While this specific molecule may not have extensive published data, the principles and protocols outlined herein represent a gold-standard approach for its characterization, applicable to any novel chemical entity. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are robust, self-validating, and grounded in authoritative science.

Compound Identification

| Property | Value | Source |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-3-enoic acid | [6] |

| CAS Number | 870703-78-9 | [6][8] |

| Molecular Formula | C₁₃H₂₂N₂O₄ | [6][8] |

| Molecular Weight | 270.32 g/mol | [6][8] |

| Chemical Structure |  |

Section 1: Ionization Constant (pKa) Determination

The Scientific Imperative: Why pKa is a Cornerstone Property

The acid-base dissociation constant, pKa, is arguably the most critical physicochemical parameter.[1] It dictates the extent of a molecule's ionization at a given pH.[3][10] This is paramount because the charge state of a drug profoundly influences its solubility, membrane permeability, protein binding, and formulation characteristics.[1][2][4] For this compound, we can predict at least two ionization events:

-

An acidic pKa associated with the carboxylic acid group (-COOH). This group will be neutral at low pH and negatively charged (ionized) at higher pH.

-

A basic pKa associated with the piperazine ring's tertiary amine. The Boc-protecting group's electron-withdrawing nature will decrease the basicity of the adjacent nitrogen, but the distal nitrogen remains a potential protonation site. Its pKa will determine the pH at which it becomes positively charged.

Knowledge of these pKa values allows us to predict the molecule's charge state in various physiological compartments, from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of the small intestine and blood (pH ~6.0-7.4).[2]

Experimental Workflow: Potentiometric Titration

Potentiometric titration remains a high-precision, gold-standard method for pKa determination due to its accuracy and robustness.[11] The workflow involves monitoring pH changes as a standardized titrant is added to a solution of the analyte.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol: Potentiometric pKa Determination

This protocol is designed as a self-validating system, including blank titrations to correct for the solvent matrix.

-

System Preparation & Calibration:

-

Calibrate the pH electrode using standard, certified buffers at pH 4.0, 7.0, and 10.0.

-

Prepare fresh, carbonate-free 0.5 M KOH and standardized 0.5 M HCl titrants.

-

Prepare the analysis medium: 0.15 M aqueous KCl to maintain constant ionic strength.

-

-

Blank Titration:

-

Causality: A blank titration of the analysis medium (including any co-solvent) is essential to account for the pH effects of the solvent itself, ensuring that observed changes are solely due to the analyte.

-

Perform a full acid-to-base titration (e.g., from pH 2 to 12) on the medium alone. This data will be used for background subtraction.

-

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of this compound.

-

Dissolve the sample in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO). The choice of co-solvent is critical for sparingly soluble compounds.

-

Add the dissolved sample to a known volume of the 0.15 M KCl medium in the titration vessel. The final co-solvent concentration should be kept low (<5%) to minimize its effect on the aqueous pKa.

-

-

Analyte Titration:

-

Place the calibrated pH electrode and titrant dispenser into the vessel.

-

Titrate the sample solution first with HCl to an acidic pH (e.g., pH 2.0) to ensure all functional groups are fully protonated.

-

Subsequently, titrate with KOH up to a basic pH (e.g., pH 12.0), recording the pH and titrant volume at regular intervals.

-

-

Data Analysis:

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa is the pH at which a functional group is 50% ionized. For the carboxylic acid, this corresponds to the pH at the half-equivalence point of its titration. For the piperazine amine, it is the pH at the half-equivalence point of its respective titration.

-

Use software to calculate the first derivative of the curve (dpH/dV). The peaks of the derivative plot indicate the equivalence points, from which the pKa values can be accurately calculated.

-

Data Presentation

| Parameter | Predicted Group | Experimental pKa |

| pKa₁ (Acidic) | Carboxylic Acid | Report Value ± S.D. |

| pKa₂ (Basic) | Piperazine Nitrogen | Report Value ± S.D. |

Section 2: Lipophilicity (logP & logD)

The Scientific Imperative: Balancing Solubility and Permeability

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties.[12] It is a major factor in a compound's membrane permeability, plasma protein binding, and metabolic clearance.[13] Two key metrics are used:

-

LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. It is the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase.[14]

-

LogD (Distribution Coefficient): A more physiologically relevant measure, logD is the partition ratio of all forms of the molecule (neutral and ionized) at a specific pH.[14][15] For an ionizable compound like ours, logD will vary with pH.

An optimal lipophilicity is required; too low, and the molecule may not cross biological membranes, while too high (LogP > 5), and it may suffer from poor solubility, high metabolic clearance, and potential toxicity.[12][13][16]

Experimental Workflow: The Shake-Flask Method

The shake-flask method is the "gold standard" for logP/D determination due to its direct measurement principle.[15][17] It directly quantifies the analyte's concentration in both phases after equilibrium is reached.

Caption: Workflow for LogD determination by the shake-flask method.

Detailed Protocol: Shake-Flask LogD at pH 7.4

This protocol is designed to measure the physiologically relevant LogD at pH 7.4.

-

Phase Preparation:

-

Causality: Pre-saturating the n-octanol and aqueous phases with each other before the experiment is a critical step. It ensures that the volume of each phase does not change during partitioning, which would otherwise introduce significant error.

-

Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

-

Shake vigorously for 24 hours and then allow the layers to separate completely.

-

-

Sample Preparation and Partitioning:

-

Prepare a stock solution of the compound in DMSO (e.g., 10 mM).[15]

-

In a glass vial, combine the pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a defined ratio (e.g., 1:1).

-

Spike a small volume of the DMSO stock solution into the biphasic system. The final DMSO concentration should be ≤1% to avoid affecting the partitioning.

-

Cap the vial and shake on an orbital shaker for at least 2 hours to ensure equilibrium is reached.[18]

-

-

Phase Separation and Sampling:

-

Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15 minutes to achieve a sharp separation between the aqueous and octanol layers.

-

Carefully withdraw an aliquot from the center of each phase, avoiding the interface.[17]

-

-

Quantification:

-

Determine the concentration of the compound in each aliquot using a suitable analytical method. LC-MS/MS is preferred for its sensitivity and specificity, especially at low concentrations. A UV-Vis spectrophotometer can be used if the compound has a suitable chromophore and concentrations are sufficiently high.[18]

-

Prepare calibration standards in both n-octanol and PBS to ensure accurate quantification.

-

-

Calculation:

-

Calculate LogD using the formula: LogD_pH7.4 = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Data Presentation

| Parameter | Measurement pH | Experimental Value |

| LogD | 7.4 | Report Value ± S.D. |

| LogP (Calculated) | N/A | Report computationally predicted value |

Section 3: Aqueous Solubility

The Scientific Imperative: Prerequisite for Absorption

A drug must be in solution to be absorbed.[5][19] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[20][21][22] Two types of solubility are typically measured:

-

Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It's a high-throughput method useful for early-stage screening and reflects the supersaturation potential of a compound.[18][23][24]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer.[25][26] This is a lower-throughput but more definitive measure, critical for lead optimization and formulation.[22][27]

Experimental Workflow: Thermodynamic Solubility Assay

The thermodynamic shake-flask method provides the most accurate measure of a compound's true solubility.

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labshake.com [labshake.com]

- 7. 870703-78-9|2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)but-3-enoic acid|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. Page loading... [guidechem.com]

- 10. drughunter.com [drughunter.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. medium.com [medium.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. acdlabs.com [acdlabs.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. enamine.net [enamine.net]

- 19. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. seppic.com [seppic.com]

- 21. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 22. evotec.com [evotec.com]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. In-vitro Thermodynamic Solubility [protocols.io]

- 27. creative-biolabs.com [creative-biolabs.com]

An In-depth Technical Guide to 2-(4-Boc-piperazin-1-yl)-3-butenoic acid (CAS 870703-78-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties—offering a combination of rigidity, basicity, and opportunities for diverse substitution—make it an invaluable component in the design of novel therapeutics. This guide focuses on a specific, functionalized building block: 2-(4-Boc-piperazin-1-yl)-3-butenoic acid. While not a therapeutic agent itself, this molecule represents a versatile starting point for the synthesis of more complex drug candidates. Its structure combines the N-Boc-protected piperazine unit with an α,β-unsaturated carboxylic acid, providing two key points for chemical modification. This document serves as a comprehensive technical resource, detailing the compound's properties, a proposed synthetic pathway, in-depth analytical characterization, and its strategic applications in contemporary drug discovery.

Compound Profile and Physicochemical Properties

This compound is a chiral α,β-unsaturated carboxylic acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a critical feature, enabling selective functionalization of the second nitrogen atom.

| Property | Value | Source |

| CAS Number | 870703-78-9 | [2] |

| Molecular Formula | C₁₃H₂₂N₂O₄ | [2] |

| Molecular Weight | 270.32 g/mol | [2] |

| IUPAC Name | 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | [2] |

| Synonyms | This compound, tert-butyl 4-(1-carboxyallyl)piperazine-1-carboxylate | [2] |

| Calculated XLogP3-AA | -0.9 | [3] |

| Topological Polar Surface Area | 70.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 5 | [3] |

Proposed Synthesis: An Aza-Michael Approach

The most direct precursor would be but-2-ynoic acid or its ester, followed by a selective reduction, or more directly, an addition to propiolic acid or its esters. However, a conjugate addition to a pre-formed butenoic acid derivative is also feasible. The reaction of N-Boc-piperazine with an activated butenoic acid species, such as an acyl halide or ester, would likely favor this 1,4-addition pathway.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the principles of aza-Michael additions. Optimization of solvent, temperature, and stoichiometry may be required for optimal yield and purity.

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask equipped with a magnetic stirrer, add ethyl propiolate (1.1 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the product.

-

Hydrolysis: Upon completion of the addition reaction, add a solution of lithium hydroxide (LiOH) (2.0 eq) in a 1:1 mixture of water and THF. Stir the mixture at room temperature for 4-6 hours, or until the ester hydrolysis is complete (as monitored by TLC or LC-MS).

-

Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials or non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of ~4-5 with a 1 M solution of hydrochloric acid (HCl) or citric acid. The product may precipitate at this stage.

-

Extract the aqueous layer multiple times with a more polar organic solvent such as dichloromethane or ethyl acetate.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Due to the potential zwitterionic nature of the compound, ion-exchange chromatography could also be an effective purification method.[1][5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (500 MHz, CDCl₃):

-

δ 6.00-5.80 (m, 1H): Vinyl proton (-CH=CH₂).

-

δ 5.30-5.15 (m, 2H): Vinyl protons (=CH₂).

-

δ 4.20-4.00 (m, 1H): Methine proton (α-carbon, -CH(N)-COOH).

-

δ 3.50-3.30 (br m, 4H): Piperazine protons adjacent to the Boc group (-N(Boc)-CH₂-).

-

δ 2.80-2.50 (br m, 4H): Piperazine protons adjacent to the chiral center (-N-CH₂-).

-

δ 1.45 (s, 9H): tert-butyl protons (-C(CH₃)₃).

-

COOH proton: May appear as a very broad singlet, often not observed.

Predicted ¹³C NMR (125 MHz, CDCl₃):

-

δ 175.0: Carboxylic acid carbon (-COOH).

-

δ 154.5: Carbamate carbonyl carbon (-O-C=O).

-

δ 135.0: Vinyl carbon (-CH=).

-

δ 118.0: Vinyl carbon (=CH₂).

-

δ 80.0: tert-butyl quaternary carbon (-C(CH₃)₃).

-

δ 65.0: Methine carbon (α-carbon, -CH(N)-).

-

δ 52.0: Piperazine carbons.

-

δ 44.0: Piperazine carbons.

-

δ 28.4: tert-butyl methyl carbons (-C(CH₃)₃).

Expert Insight: Interpreting NMR Spectra of N-Boc Piperazines A key feature often observed in the NMR spectra of N-Boc protected amines, including piperazines, is the doubling of certain signals.[6][7] This phenomenon arises from the restricted rotation around the carbamate C-N bond, which leads to the presence of two distinct rotational isomers (rotamers) in solution at room temperature. This can result in two sets of peaks for the piperazine ring protons and carbons, as well as the Boc group itself. Variable temperature NMR studies can be employed to confirm this, as the separate signals will coalesce into single, averaged peaks at higher temperatures.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is a suitable method for the analysis of this compound. The expected molecular ion peak would be [M+H]⁺ at m/z 271.3. A common fragmentation pathway for N-Boc protected compounds is the loss of the Boc group (100 Da) or isobutylene (56 Da).[6]

Expected Fragmentation Pattern:

-

[M+H]⁺: m/z 271.3

-

[M-C₄H₈+H]⁺: Loss of isobutylene, m/z 215.1

-

[M-Boc+H]⁺: Loss of the entire Boc group, leading to the deprotected piperazinyl butenoic acid, m/z 171.1

-

Further fragmentation of the piperazine ring is also expected, leading to characteristic ions at m/z 70 and 56.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Carboxylic acid |

| ~1710 | C=O | Carboxylic acid dimer |

| ~1690 | C=O | Carbamate |

| ~1640 | C=C | Alkene |

Applications in Drug Discovery and Development

The strategic value of this compound lies in its bifunctional nature, making it a versatile building block for creating libraries of complex molecules.

As a Scaffold for Diverse Substitution

The unprotected secondary amine of the piperazine ring can be readily functionalized through various reactions such as reductive amination, amide coupling, or nucleophilic aromatic substitution.[9] The carboxylic acid moiety can be converted into amides, esters, or other functional groups. This dual reactivity allows for the systematic exploration of chemical space around a central piperazine core.

Role as a Linker in Bifunctional Molecules

In recent years, the piperazine scaffold has gained prominence as a linker component in Proteolysis Targeting Chimeras (PROTACs).[2][][11][12][13] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the distance and orientation between the target protein and an E3 ligase. The semi-rigid nature of the piperazine ring can help to pre-organize the PROTAC into a productive conformation for ternary complex formation.[11] Furthermore, the basicity of the piperazine can be modulated to improve the solubility and pharmacokinetic properties of the resulting PROTAC.[2][12] this compound is an ideal starting material for constructing such linkers, allowing for the attachment of a warhead to the carboxylic acid and an E3 ligase ligand to the piperazine nitrogen.

Safety and Handling

A comprehensive safety profile for this specific compound is not available. However, based on its structural components, the following precautions should be taken:

-

α,β-Unsaturated Carbonyl Moiety: Compounds containing this functional group are Michael acceptors and can act as electrophiles. They should be considered as potential alkylating agents and handled with care to avoid skin contact and inhalation.[14][15][16]

-

Piperazine Derivatives: While N-Boc-piperazine itself is classified as an irritant to the eyes, skin, and respiratory system, the overall toxicity of the target molecule is unknown.[17]

-

General Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid generating dust. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods like the aza-Michael addition. The key to its utility lies in the orthogonal reactivity of the Boc-protected piperazine and the α,β-unsaturated carboxylic acid, which allows for controlled, stepwise elaboration into more complex molecules. As the field of drug discovery continues to evolve, particularly with the rise of modalities like PROTACs, the demand for such sophisticated and strategically designed building blocks will undoubtedly increase. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and strategically deploy this compound in their research and development endeavors.

References

-

BOC Sciences. Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.

-

BenchChem. The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide. 2025.

-

Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022, 12, 21968–21977.

-

Wikipedia. α,β-Unsaturated carbonyl compound.

-

Labshake. This compound.

-

Goracci, L., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022.

-

Guidechem. This compound.

-

Reddit. Any tips for purification of two zwitterionic compounds? r/Chempros, 2022.

-

ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. 2026.

-

Google Patents. Process for preparing optically active 2-piperazinecarboxylic acid derivatives.

-

ResearchGate. Development of a Safe and Practical Synthesis of Enantiomerically Pure ( S )- and ( R )- N -Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. 2024.

-

Google Patents. Process for preparing 2-piperazine carboxylic acid derivatives.

-

OSTI.GOV. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

-

BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds. 2025.

-

Mass Spectrometry Bulletin. Mass Fragmentation Characteristics of Piperazine Analogues.

-

Organic Chemistry Portal. Convergent and Fast Route to Piperazines via IMCR. 2005.

-

PubMed. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.

-

National Institutes of Health. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. 2022.

-

Google Patents. 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives and their use for the treatment of mammalian infections.

-

Santa Cruz Biotechnology. N-Boc-piperazine Safety Data Sheet.

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print.

-

Princeton University. SUPPLEMENTARY INFORMATION. [URL]([Link] Macmillan-Group-SI/2016/09/Nature-2016-decarboxylative-alkylation-si.pdf)

-

Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

-

ResearchGate. State of the art in conjugate additions to unsaturated carboxylic acids...

-

PubMed. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds.

-

Google Patents. 2-piperazinone compounds and their use.

-

ACS Publications. Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds.

-

YouTube. Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. 2020.

-

Google Patents. Purification of piperazine.

-

ResearchGate. Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations.

-

CASPRE. 13C NMR Predictor.

-

Books. CHAPTER 9: α,β-Unsaturated Carbonyl Compounds.

-

ResearchGate. Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives.

- Unknown Source.

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

-

Organic Chemistry Portal. Butenolide synthesis.

-

Google Patents. Method for preparing 3-methyl-2-butenoic acid.

- Unknown Source. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

-

Google Patents. 3-butynoic acid preparation method.

-

Royal Society of Chemistry. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.

Sources

- 1. osti.gov [osti.gov]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 15. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 2-(4-Boc-piperazin-1-yl)-3-butenoic acid (CAS 870703-78-9). As a key building block in medicinal chemistry, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for researchers, scientists, and drug development professionals. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, alongside detailed, field-proven protocols for data acquisition. The interpretations provided are based on established principles of spectroscopy and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule, with the chemical formula C13H22N2O4 and a molecular weight of 270.32 g/mol , incorporates a piperazine ring protected with a tert-butoxycarbonyl (Boc) group, a chiral center at the alpha-carbon, a terminal vinyl group, and a carboxylic acid.[1] Each of these features will be interrogated using a suite of spectroscopic techniques to confirm the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving optimal signal dispersion.[2]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice, though methanol-d₄ or DMSO-d₆ may also be used depending on solubility. The acidic proton of the carboxylic acid may exchange with deuterium in protic deuterated solvents, leading to signal broadening or disappearance.[3]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: No relaxation delay is typically necessary for molecules of this size.[2]

-

Decoupling: Proton broadband decoupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and anisotropic effects from π-systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | - | 1H |

| Vinyl (-CH=CH₂) | 5.8 - 6.0 | ddd | J (trans) ≈ 17 Hz, J (cis) ≈ 10 Hz, J (geminal) ≈ 7 Hz | 1H |

| Vinyl (=CH₂) | 5.2 - 5.4 | dd | J (trans) ≈ 17 Hz, J (geminal) ≈ 1.5 Hz | 1H |

| Vinyl (=CH₂) | 5.1 - 5.3 | dd | J (cis) ≈ 10 Hz, J (geminal) ≈ 1.5 Hz | 1H |

| Alpha-Proton (-CH-) | 3.5 - 3.8 | d | J ≈ 7 Hz | 1H |

| Piperazine (-CH₂-N(Boc)-) | 3.3 - 3.6 | Multiplet | - | 4H |

| Piperazine (-CH₂-N-) | 2.4 - 2.8 | Multiplet | - | 4H |

| Boc (-C(CH₃)₃) | ~1.45 | Singlet | - | 9H |

Interpretation:

-

The carboxylic acid proton is expected to be significantly downfield due to deshielding and hydrogen bonding, appearing as a broad singlet.[4]

-

The vinyl protons will exhibit a complex splitting pattern. The proton on the carbon adjacent to the chiral center will be a doublet of doublet of doublets (ddd) due to coupling with the two geminal protons and the alpha-proton. The two terminal vinyl protons will be doublets of doublets (dd) due to cis and trans coupling to the other vinyl proton and geminal coupling to each other.[5][6]

-

The alpha-proton is a doublet due to coupling with the adjacent vinyl proton.

-

The piperazine protons will appear as complex multiplets. Those adjacent to the Boc-protected nitrogen will be more deshielded than those adjacent to the other nitrogen.

-

The nine protons of the Boc group are chemically equivalent and will appear as a sharp singlet.

Diagram of Predicted ¹H NMR Splitting Patterns

Caption: Coupling interactions of the vinyl and alpha protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 170 - 175 |

| Boc Carbonyl (-C=O) | 154 - 156 |

| Vinyl (-CH=) | 135 - 140 |

| Vinyl (=CH₂) | 115 - 120 |

| Boc Quaternary (-C(CH₃)₃) | 79 - 81 |

| Alpha-Carbon (-CH-) | 60 - 65 |

| Piperazine (-CH₂-N(Boc)-) | ~45 |

| Piperazine (-CH₂-N-) | ~50 |

| Boc Methyl (-CH₃) | ~28 |

Interpretation:

-

The carbonyl carbons of the carboxylic acid and the Boc group are the most deshielded, appearing furthest downfield.[4]

-

The sp² hybridized carbons of the vinyl group will be in the 115-140 ppm range.

-

The quaternary carbon of the Boc group is found around 80 ppm.

-

The alpha-carbon , attached to two nitrogen atoms, is deshielded and expected around 60-65 ppm.

-

The piperazine carbons will appear in the 45-50 ppm region.

-

The methyl carbons of the Boc group will be the most shielded, appearing furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.[7]

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[8]

-

Acquire the spectrum.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.[8]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Predicted IR Spectrum

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Vinyl C-H | Stretch | 3100 - 3000 | Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

| Boc C=O | Stretch | ~1690 | Strong |

| Carboxylic Acid C=O | Stretch | ~1710 | Strong |

| C=C | Stretch | ~1640 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

| C-O | Stretch | 1320 - 1210 | Strong |

Interpretation:

-

A very broad absorption from 3300-2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[9]

-

Two strong, sharp peaks around 1710 cm⁻¹ and 1690 cm⁻¹ are expected for the carbonyl stretches of the carboxylic acid and the Boc protecting group, respectively.[10]

-

The C=C stretch of the vinyl group will appear around 1640 cm⁻¹ .

-

The C-H stretches of the vinyl and alkyl groups will be observed in the 3100-2850 cm⁻¹ region.

-

The fingerprint region (below 1500 cm⁻¹) will contain various C-N and C-O stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[11]

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.[1]

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate can be added to the solution to promote protonation.

Data Acquisition:

-

Ionization Mode: Positive ESI (ESI+) is expected to be most effective, protonating the basic nitrogen atoms of the piperazine ring.

-

Scan Range: A scan range of m/z 50-500 should be sufficient to observe the molecular ion and key fragments.

Predicted Mass Spectrum

| Ion | m/z (Predicted) | Interpretation |

| [M+H]⁺ | 271.16 | Protonated molecular ion |

| [M-C₄H₈]⁺ | 215.10 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 171.09 | Loss of the entire Boc group |

| [Boc]⁺ | 57.07 | tert-Butyl cation |

Interpretation:

-

The protonated molecular ion [M+H]⁺ at m/z 271.16 is expected to be a prominent peak.

-

A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da), leading to a peak at m/z 215.10.

-

Loss of the entire Boc group (100 Da) would result in a fragment at m/z 171.09.

-

The base peak may correspond to the stable tert-butyl cation at m/z 57.07.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jascoinc.com [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

A Multi-Technique Spectroscopic Approach to the Structural Elucidation of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, piperazine derivatives are foundational scaffolds used in the synthesis of a vast array of bioactive molecules.[1][2] Their unique structural and electronic properties make them valuable intermediates. This guide focuses on the comprehensive structural elucidation of a specific, functionalized derivative: 2-(4-Boc-piperazin-1-yl)-3-butenoic acid. The molecule's structure presents a compelling analytical challenge, combining a protected piperazine ring, an unsaturated carboxylic acid moiety, and a chiral center.

The unambiguous confirmation of this structure is paramount for its use in further synthesis, ensuring reaction integrity, and meeting stringent quality control standards. A simple verification of molecular weight is insufficient; a full assignment of its topology is required. This guide provides a detailed, logic-driven workflow, moving from foundational analysis to advanced spectroscopic techniques. As a senior application scientist, the rationale behind each experimental choice is explained, demonstrating how a synergistic, multi-technique approach provides a self-validating system for absolute structural confirmation.

Part 1: Foundational Analysis - Molecular Formula and Mass Spectrometry

The first step in any structural elucidation is to determine the molecular formula and exact molecular weight. This establishes the elemental composition and provides the basis for all subsequent spectroscopic interpretation.

Molecular Formula and Degree of Unsaturation

The proposed structure, this compound, has a molecular formula of C₁₃H₂₂N₂O₄ and a molecular weight of 270.32 g/mol .[3]

The Degree of Unsaturation (DoU) is calculated to predict the total number of rings and π-bonds: DoU = C - (H/2) + (N/2) + 1 DoU = 13 - (22/2) + (2/2) + 1 = 13 - 11 + 1 + 1 = 4

This value is consistent with the proposed structure, which contains one piperazine ring, one carbon-carbon double bond (C=C), and two carbonyl groups (C=O), accounting for all four degrees of unsaturation.

High-Resolution Mass Spectrometry (HRMS)

Rationale: High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is chosen to confirm the molecular weight with high accuracy.[4] This allows for the confident determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation, providing crucial data about the molecule's substructures.[5][6]

Experimental Protocol: LC-ESI-HRMS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid to facilitate protonation.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 reversed-phase liquid chromatography column to ensure sample purity prior to mass analysis.[7]

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analyzer: Orbitrap or Time-of-Flight (TOF) for high resolution.

-

Full Scan (MS1): Scan from m/z 100-500 to detect the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 271.16) and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.

-

Data Presentation: Expected HRMS Fragmentation

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Fragment Identity |

| [M+H]⁺ | 271.1601 | 271.1605 | 1.5 | Parent Molecule |

| [M-C₄H₈+H]⁺ | 215.0975 | 215.0978 | 1.4 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | 171.0815 | 171.0819 | 2.3 | Loss of the entire Boc group |

| [Boc-piperazine+H]⁺ | 187.1439 | 187.1442 | 1.6 | Cleavage of the C2-N1 bond |

| [C₄H₅O₂]⁺ | 85.0284 | 85.0286 | 2.4 | Fragment of the butenoic acid chain |

This fragmentation pattern, particularly the characteristic losses of 56 Da (isobutylene) and 100 Da (Boc group), provides strong evidence for the N-Boc-piperazine substructure.[5][8]

Part 2: Functional Group Identification - Infrared Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, FTIR is essential to confirm the presence of the carboxylic acid, the carbamate (Boc), and the alkene moieties.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch | Carboxylic Acid O-H |

| ~2975, 2860 | Medium | C-H stretch | Aliphatic C-H (piperazine, Boc) |

| ~1715 | Strong | C=O stretch | Carboxylic Acid C=O (dimeric)[9] |

| ~1690 | Strong | C=O stretch | Carbamate (Boc group) C=O |

| ~1645 | Medium | C=C stretch | Alkene C=C |

| 1320-1210 | Strong | C-O stretch | Carboxylic Acid C-O[9] |

| ~1160 | Strong | C-O stretch | Carbamate (Boc group) C-O |

The presence of a very broad O-H stretch overlapping the C-H region is highly characteristic of a hydrogen-bonded carboxylic acid.[10] The two distinct strong carbonyl peaks further corroborate the presence of both the acid and the Boc-protecting group.

Part 3: Definitive Connectivity Analysis - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule.[11][12][13] A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Internal Standard: Use Tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).

-

Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field spectrometer (≥400 MHz).

¹H and ¹³C NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR and DEPT experiments identify the number and type of carbon atoms (CH₃, CH₂, CH, C).

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Structure Fragment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | DEPT-135 |

| 1 | -COOH | ~10-12 (br s, 1H) | ~175 | - |

| 2 | -CH(N)- | ~3.5-3.7 (m, 1H) | ~65 | CH |

| 3 | =CH- | ~5.8-6.0 (ddd, 1H) | ~135 | CH |

| 4 | =CH₂ | ~5.2-5.4 (m, 2H) | ~118 | CH₂ |

| 5, 9 | Piperazine -CH₂N(Boc)- | ~3.4-3.6 (m, 4H) | ~44 | CH₂ |

| 6, 8 | Piperazine -CH₂N- | ~2.5-2.8 (m, 4H) | ~50 | CH₂ |

| 10 | Boc C=O | - | ~155 | - |

| 11 | Boc -C(CH₃)₃ | - | ~80 | - |

| 12 | Boc -C(CH₃)₃ | 1.47 (s, 9H) | ~28.5 | CH₃ |

Rationale for Predictions:

-

Carboxyl Proton (1): Highly deshielded due to hydrogen bonding and anisotropy, appearing as a broad singlet far downfield.[14]

-

Vinyl Protons (3, 4): Appear in the characteristic olefinic region (5-6 ppm) with complex splitting due to geminal and vicinal coupling.[15]

-

Alpha-Proton (2): Located between an electronegative nitrogen and the vinyl group, expected around 3.5-3.7 ppm.

-

Piperazine Protons (5, 6, 8, 9): The two sets of methylenes are non-equivalent. Those adjacent to the Boc-protected nitrogen (5, 9) are slightly downfield compared to those adjacent to the substituted nitrogen (6, 8).[1] The signals are often broad or complex due to ring conformational dynamics.[16]

-

Boc Protons (12): A large singlet integrating to 9 protons, characteristic of the tert-butyl group.

-

Carbonyl Carbons (1, 10): Appear far downfield in the ¹³C spectrum, consistent with carboxylic acid and carbamate groups.[10]

2D NMR for Structural Assembly

While 1D NMR suggests the presence of the required fragments, 2D NMR is essential to prove their connectivity.[17][18]

Workflow for Structural Elucidation using 2D NMR

Caption: Logical workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within 2-3 bonds. The key expected correlation is within the butenoic acid spin system, showing a cross-peak between the alpha-proton (H2) and the vinyl proton (H3), and between H3 and the terminal vinyl protons (H4). This confirms the -CH-CH=CH₂ fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It is used to definitively assign the chemical shifts of all protonated carbons by linking the already-assigned proton signals to their carbon partners. For example, the proton signal at ~3.6 ppm will show a cross-peak to the carbon signal at ~65 ppm, assigning both to position 2.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting the molecular fragments. It shows correlations between protons and carbons separated by 2-3 bonds.

Key Expected HMBC Correlations to Finalize the Structure

Caption: Key HMBC correlations confirming molecular connectivity.

-

H2 to C1 and C4: Protons on the alpha-carbon (H2) will show correlations to the carboxylic acid carbonyl (C1) and the terminal vinyl carbon (C4), locking in the butenoic acid structure.

-

H4 to C2: The terminal vinyl protons (H4) will correlate back to the alpha-carbon (C2), confirming the double bond position.

-

H6/8 to C2: Protons on the piperazine ring (H6/8) will show a crucial correlation to the alpha-carbon (C2) of the butenoic acid chain. This is the key link that connects the piperazine ring to the acid side chain.

-

H12 to C10: The tert-butyl protons (H12) will correlate to the carbamate carbonyl carbon (C10), confirming the integrity of the Boc-protecting group.

Conclusion

The structural elucidation of this compound is achieved not by a single technique, but by the logical integration of multiple, complementary analytical methods. High-resolution mass spectrometry establishes the elemental formula and key substructures through fragmentation. FTIR spectroscopy provides rapid confirmation of essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the HMBC spectrum, pieces together the molecular puzzle, definitively proving the atomic connectivity. This rigorous, self-validating workflow ensures the highest degree of confidence in the compound's structure, a non-negotiable requirement for its application in research and drug development.

References

-

I-C NMR. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link][17]

-

Raffa, R. B., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid. Retrieved from [Link][5]

-

Vainiotalo, P., & Jalonen, J. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Retrieved from [Link][19]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. OMICS International. Retrieved from [Link][11][12]

-

Raffa, R. B., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. European Journal of Medicinal Chemistry. PubMed. Retrieved from [Link][6]

-

Arslan, Z., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link][8]

-

Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link][20]

-

LookChem. (n.d.). 1-BOC-PIPERAZINE 57260-72-7 wiki. LookChem. Retrieved from [Link][2]

-

University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link][18]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link][4]

-

The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] [Video]. YouTube. Retrieved from [Link][21]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Retrieved from [Link][13]

-

Tzamaloukas, O., et al. (2011). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. Retrieved from [Link][15]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][10]

-

Ordway, F. (n.d.). IR: carboxylic acids. University of Massachusetts. Retrieved from [https://people.chem.umass.edu/ordway/Chem269/IR_Tutor/ carboxylicacids.html]([Link] carboxylicacids.html)[9]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][14]

-

El-Nahhal, I. M., & El-Ashgar, N. M. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

-

da Silva, E. T., et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Retrieved from [Link][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. labshake.com [labshake.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. omicsonline.org [omicsonline.org]

- 12. anuchem.weebly.com [anuchem.weebly.com]

- 13. smbstcollege.com [smbstcollege.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. Small molecule-NMR | University of Gothenburg [gu.se]

- 19. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. myneni.princeton.edu [myneni.princeton.edu]

- 21. m.youtube.com [m.youtube.com]

A Technical Guide to 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid: A Versatile Intermediate in Modern Synthetic Chemistry

Abstract

2-(4-Boc-piperazin-1-yl)-3-butenoic acid is a chiral, multi-functional chemical intermediate poised to accelerate discovery in pharmaceutical and materials science. Its structure uniquely combines four key chemical handles: a sterically encumbered carboxylic acid, a reactive terminal alkene, a stereocenter at the α-carbon, and a Boc-protected piperazine ring. This strategic combination allows for a programmed, sequential modification, making it an invaluable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, core chemical transformations, and a practical application in a target-oriented synthesis workflow, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Multi-Functional Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs due to its favorable impact on physicochemical properties like solubility and its ability to act as a versatile linker between pharmacophoric groups.[1][2][3] The strategic functionalization of this core is paramount. The use of a tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling chemists to selectively mask one of the two nitrogen atoms in piperazine.[4][5] This allows for precise, regioselective reactions on the free secondary amine, with the Boc group being readily removed under mild acidic conditions to unveil the second nitrogen for further elaboration.[5][6]

This compound (CAS 870703-78-9) emerges as a particularly powerful embodiment of this strategy. It is not merely a protected piperazine; it is an advanced intermediate that introduces chirality and multiple, orthogonally reactive sites in a single, compact molecule. The presence of the α-vinyl group, a feature found in various natural products and enzyme inhibitors, offers a site for saturation or functionalization, while the carboxylic acid provides a handle for amide bond formation, a ubiquitous reaction in drug discovery.[7][8] This guide will dissect the role of this intermediate, explaining the causality behind its synthesis and reactions, and providing the technical insights required to leverage its full synthetic potential.

Physicochemical Properties & Analytical Characterization

A thorough understanding of the intermediate's properties is the foundation of its effective use.

Data Summary

The key physicochemical and identifying properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-3-enoic acid | [9] |

| CAS Number | 870703-78-9 | [9] |

| Molecular Formula | C₁₃H₂₂N₂O₄ | [10] |

| Molecular Weight | 270.32 g/mol | [10] |

| Topological Polar Surface Area | 70.1 Ų | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 5 | [10] |

| Rotatable Bond Count | 5 | [10] |

| Hazard Codes | Xi (Irritant), N (Dangerous for the environment) | [10] |

| Storage Conditions | 0-8°C (Recommended based on analogous structures) | [11] |

Spectroscopic Profile (Expected)

While specific spectra are proprietary, a standard characterization profile can be predicted based on the structure. This is crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the molecule's asymmetry and potential for slow rotation around the N-Boc amide bond, which can lead to the appearance of rotamers.[12][13] Key expected signals include:

-

A large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

-

A complex multiplet in the vinyl region (approx. 5.0-6.0 ppm) for the three protons of the -CH=CH₂ group.

-

A multiplet for the chiral proton at the C2 position (α to the carbonyl).

-

A series of broad multiplets for the eight protons on the piperazine ring, often complicated by chair conformations and the aforementioned rotamerism.[14]

-

-

¹³C NMR: The carbon spectrum will confirm the presence of all 13 unique carbon atoms. Diagnostic peaks include the carbonyl of the carboxylic acid (~170-175 ppm), the Boc carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), and two signals in the alkene region (~115-140 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated molecular ion [M+H]⁺ at m/z 271.16 or the sodiated adduct [M+Na]⁺ at m/z 293.14.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the Boc urethane (~1680-1700 cm⁻¹), and another C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹).

Synthesis and Stereochemical Considerations

The asymmetric synthesis of α-vinyl amino acids and their derivatives is a well-established field, often leveraging chiron-based approaches or stereoselective additions.[7][15][16] A plausible and efficient route to this compound involves the conjugate addition of N-Boc-piperazine to a suitable α,β-unsaturated ester, followed by selective hydrolysis.

Proposed Synthetic Workflow

The causality here is based on the high nucleophilicity of the secondary amine of Boc-piperazine and the electrophilicity of the β-carbon in an acrylate system. Using an α-bromo acrylate derivative facilitates a tandem conjugate addition-elimination or a direct SN2' reaction, which can be advantageous.

Caption: Plausible synthetic pathway to the title compound.

Control of Stereochemistry

The synthetic route described above would yield a racemic mixture. For drug development, obtaining a single enantiomer is often critical. This can be achieved through several established strategies:

-

Chiral Resolution: The final carboxylic acid can be resolved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine), followed by fractional crystallization and salt breaking.

-

Asymmetric Synthesis: Employing a chiral catalyst during the conjugate addition step can directly favor the formation of one enantiomer.

-

Chiral Auxiliary: Attaching a chiral auxiliary to the acrylate starting material before the addition step can direct the approach of the piperazine nucleophile, with the auxiliary being cleaved off in a later step.

Core Utility: A Hub for Sequential Chemical Transformations

The true value of this intermediate lies in the ability to selectively address its three primary functional groups. The choice of reagents and reaction sequence allows for the programmed construction of highly complex molecules from a single starting point.

Caption: Key reaction pathways available from the core intermediate.

Experimental Protocols: From Theory to Practice

The following protocols are representative procedures for key transformations. They are designed to be self-validating through clear checkpoints and monitoring advice.

Protocol 1: Amide Bond Formation with a Hindered Amine

The α-substitution on the butenoic acid makes it sterically hindered. Standard coupling reagents may be sluggish. An approach via an acyl fluoride intermediate is often superior as the small fluorine atom minimizes steric clash during the nucleophilic attack by the amine.[17]

-

Objective: To couple this compound with a representative amine, aniline.

-

Materials:

-

This compound (1.0 eq.)

-

Cyanuric fluoride (0.5 eq., fluorinating agent)

-

Pyridine (1.5 eq., base)

-

Aniline (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add cyanuric fluoride (0.5 eq.) portion-wise, maintaining the temperature at 0°C. Causality: This in-situ generates the highly reactive acyl fluoride.

-

Stir the reaction at 0°C for 1 hour. Monitor the formation of the acyl fluoride by TLC or by quenching a small aliquot with methanol and analyzing by LC-MS.

-

Add aniline (1.2 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the acyl fluoride and formation of the amide product by TLC/LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired amide.

-

Protocol 2: Boc-Deprotection

This is a fundamental step to unmask the second piperazine nitrogen for further functionalization. Using Trifluoroacetic Acid (TFA) is common due to the volatile nature of the acid and its byproducts.[6]

-

Objective: To remove the Boc protecting group.

-

Materials:

-

Boc-protected substrate (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA, 10-20 eq.)

-

-

Procedure:

-

Dissolve the Boc-protected piperazine derivative in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

-

Cool the solution to 0°C.

-

Slowly add TFA (10-20 eq.). Causality: The strong acid protonates the carbonyl of the Boc group, initiating its collapse into CO₂, isobutylene, and the free amine.

-

Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product will be the TFA salt.

-

To obtain the free base: Dissolve the residue in water and basify to pH > 9 with 1M NaOH or saturated NaHCO₃.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate, 3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

-

Protocol 3: N-Alkylation via Reductive Amination

Following deprotection, reductive amination is a robust and high-yielding method to introduce alkyl groups onto the newly freed nitrogen, avoiding issues of over-alkylation common with alkyl halides.[18][19]

-

Objective: To add a benzyl group to the deprotected piperazine.

-

Materials:

-

Deprotected piperazine intermediate (1.0 eq., from Protocol 2)

-

Benzaldehyde (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

-